molecular formula C23H23ClN4O2S B2684168 5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359084-52-8

5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2684168
CAS No.: 1359084-52-8
M. Wt: 454.97
InChI Key: MFJXIXMMZXHNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative characterized by a fused bicyclic core (pyrazolo[4,3-d]pyrimidin-7-one) with distinct substituents: a 2-chlorobenzylthio group at position 5, a 3-methoxybenzyl group at position 6, an ethyl group at position 1, and a methyl group at position 3. Such heterocyclic scaffolds are frequently explored in medicinal chemistry due to their structural similarity to purine bases, enabling interactions with enzymes like phosphodiesterases (PDEs) or kinases.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S/c1-4-28-21-20(15(2)26-28)25-23(31-14-17-9-5-6-11-19(17)24)27(22(21)29)13-16-8-7-10-18(12-16)30-3/h5-12H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJXIXMMZXHNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23ClN4O2SC_{23}H_{23}ClN_{4}O_{2}S, with a molecular weight of 455.0 g/mol. The structure features a pyrazolo-pyrimidine core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC23H23ClN4O2S
Molecular Weight455.0 g/mol
CAS Number1358710-40-3

Antimicrobial Activity

Preliminary studies indicate that pyrazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.

Antidiabetic Activity

Recent research has highlighted the potential of pyrazolopyrimidine derivatives as antidiabetic agents. For example, studies on structurally related compounds demonstrated inhibitory effects on enzymes like α-glucosidase and α-amylase. These compounds exhibited IC50 values indicating their potency:

CompoundTarget EnzymeIC50 (μM)
S,S,R-5α-glucosidase6.28
S,S,R-5α-amylase4.58

These findings suggest that modifications in the structure can enhance the antidiabetic activity of similar compounds.

Anti-HIV Activity

Compounds within this chemical class have also been evaluated for anti-HIV activity. A related study reported EC50 values for several derivatives against HIV-1, suggesting that structural variations can lead to increased potency:

CompoundEC50 (μM)Selectivity Index
I-110.003825,468
I-190.0334Not specified

The data indicates that specific substitutions can significantly impact antiviral efficacy.

Cytotoxicity Studies

While evaluating the biological activity, it is crucial to assess cytotoxicity to ensure safety profiles. Studies have shown that many pyrazolopyrimidine derivatives exhibit low to moderate cytotoxicity against human cell lines, which is essential for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups significantly influences enzyme inhibition and overall activity.
  • Core Modifications : Variations in the pyrazolo-pyrimidine core can enhance binding affinity to biological targets.
  • Chain Length : The length and branching of alkyl chains attached to the core structure can affect solubility and bioavailability.

Case Study 1: Antidiabetic Evaluation

In a study evaluating multiple derivatives of pyrazolopyrimidines, one compound demonstrated significant inhibition of α-glucosidase with an IC50 value comparable to standard drugs like acarbose. This positions it as a promising candidate for further development in managing diabetes.

Case Study 2: Anti-HIV Screening

Another investigation into anti-HIV properties revealed that certain derivatives exhibited potent activity against resistant strains of HIV-1, highlighting their potential as novel therapeutic agents in antiviral therapy.

Comparison with Similar Compounds

Structural Comparisons

The compound’s core and substituents differentiate it from structurally related analogs (Table 1):

Compound Core Structure Key Substituents Reference
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 5-(2-chlorobenzylthio), 6-(3-methoxybenzyl), 1-ethyl, 3-methyl
1,5-Dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–10) Pyrazolo[3,4-d]pyrimidin-4-one 6-(2-oxoethylthio with phenyl derivatives), 1-phenyl
4-Aryl-5-cyano-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridin-6-one Pyrazolo[3,4-b]pyridin-6-one 5-cyano, 4-aryl, 1-phenyl
7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives Thiazolo[4,5-d]pyrimidine 5-thioxo, fused thiazole ring, chromenyl/coumarin substituents
6-Ethyl-5-(2-oxo-2-(p-tolyl)ethylthio)-3-phenyl-thiazolo[4,5-d]pyrimidin-7-one Thiazolo[4,5-d]pyrimidin-7-one 5-(2-oxoethylthio with p-tolyl), 6-ethyl, 3-phenyl

Key Observations :

  • Thiazolo[4,5-d]pyrimidines (–4) incorporate sulfur within the fused ring, enhancing rigidity and electronic properties .
  • Substituent Chemistry : The target’s 2-chlorobenzylthio group contrasts with 2-oxoethylthio moieties in and . The absence of a carbonyl group in the target’s thioether may improve metabolic stability compared to thioesters. The 3-methoxybenzyl group introduces hydrogen-bond acceptor capacity, unlike the phenyl or p-tolyl groups in analogs .
Physicochemical and Inferred Bioactive Properties
  • Electronic Effects : The electron-withdrawing chloro group may stabilize the thioether linkage, while the methoxy group’s electron-donating nature could influence binding interactions.
  • Metabolic Stability : Thioethers (target) are generally more stable than thioesters (), reducing susceptibility to esterase-mediated hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare this pyrazolo-pyrimidinone derivative, and what are the critical intermediates?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key intermediates include halogenated pyrimidines (e.g., 5-bromo-6-alkyl-pyrimidin-2,4-diones) and thiol-containing benzyl derivatives. For example, bromination of pyrimidin-diones followed by nucleophilic substitution with 2-chlorobenzylthiol is critical . Similar routes for pyrazolo[3,4-b]pyridines involve coupling ethyl 2-benzoyl-3,3-bis(methylthio)acrylate with aminopyrazoles under reflux with trifluoroacetic acid (TFA) catalysis .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural characterization?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are essential for confirming substituent positions and electronic environments. For example, 1H^{1}\text{H} NMR can resolve methyl and ethyl groups at positions 1 and 3, while 13C^{13}\text{C} NMR identifies carbonyl and aromatic carbons .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for related pyrazolo-pyrimidinones (e.g., 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., toluene with TFA) enhance electrophilic substitution in pyrimidine derivatives .
  • Catalysts : TFA (30 mol%) improves cyclization efficiency in pyrazolo-pyrimidinone synthesis .
  • Temperature control : Reflux conditions (100–120°C) are critical for achieving >80% yield in analogous heterocyclic systems .

Q. What experimental designs are used to study structure-activity relationships (SAR) for biological targets?

  • Methodological Answer :

  • Substituent variation : Systematic replacement of the 2-chlorobenzyl or 3-methoxybenzyl groups with electron-withdrawing/donating analogs (e.g., fluoro, nitro) to assess impact on bioactivity .
  • Docking studies : Molecular docking against enzymes like phosphodiesterases (PDEs) using software such as AutoDock, as applied to pyrazolo[4,3-d]pyrimidin-7-one derivatives .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Use validated protocols (e.g., AOAC SMPR 2014.011 for PDE inhibition) to minimize variability .
  • Dose-response analysis : Compare EC50_{50} values across studies while controlling for cell lines (e.g., HeLa vs. HEK293) and solvent/DMSO concentrations .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • Abiotic studies : Hydrolysis/photolysis experiments under varying pH and UV light to identify breakdown products (e.g., chlorobenzyl derivatives) .
  • Biotic studies : Soil microcosm assays with LC-MS/MS to track metabolites, as applied to structurally similar triazolopyrimidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.